N-(2-acetylphenyl)-1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-(2-acetylphenyl)-1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a benzyl group at position 1, a cyclopropyl substituent at position 6, a methyl group at position 3, and a 2-acetylphenyl carboxamide moiety at position 4. Its structural complexity arises from the fusion of pyrazole and pyridine rings, which enhances rigidity and influences binding affinity to biological targets .
Properties
CAS No. |
1011357-91-7 |
|---|---|
Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H24N4O2/c1-16-24-21(26(32)28-22-11-7-6-10-20(22)17(2)31)14-23(19-12-13-19)27-25(24)30(29-16)15-18-8-4-3-5-9-18/h3-11,14,19H,12-13,15H2,1-2H3,(H,28,32) |
InChI Key |
FZBRCECOEZVJQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4C(=O)C)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-ACETYLPHENYL)-1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo acetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to form a chalcone intermediate . This chalcone is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione, which is further reacted with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile to produce the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-ACETYLPHENYL)-1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
N~4~-(2-ACETYLPHENYL)-1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-(2-ACETYLPHENYL)-1-BENZYL-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX) involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Key structural variations among analogs include:
- Position 1 : Benzyl (target compound) vs. phenyl or substituted phenyl groups.
- Position 6 : Cyclopropyl (target) vs. methyl, phenyl, or hydrogen.
- Position 4 : 2-Acetylphenyl carboxamide (target) vs. substituted pyridinyl, anilides, or acetamides.
Molecular and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
